molecular formula C11H7BrN2O B1437012 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile CAS No. 1020722-10-4

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Cat. No. B1437012
CAS RN: 1020722-10-4
M. Wt: 263.09 g/mol
InChI Key: JNOHABODURGTQE-UHFFFAOYSA-N
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Description

The compound “3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile” is a brominated indole derivative . Indoles are a class of organic compounds that have a wide range of applications in medicinal chemistry due to their presence in many natural products and pharmaceuticals .

Scientific Research Applications

I have conducted a search on the scientific research applications of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile and found several interesting uses across different fields. Here’s a comprehensive analysis focusing on unique applications:

Organic Synthesis

This compound is used in the synthesis of novel organic salts with potential applications in material science and pharmaceuticals. For example, it has been involved in the synthesis of a salt that could be used in Lewis acid-base reactions .

Pharmacology

In pharmacology, derivatives of this compound have shown promise in various therapeutic areas. For instance, diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has demonstrated multifaceted applications including anticorrosion, antimicrobial, and antioxidant properties .

Biochemistry

Biochemically, similar indole derivatives are used as substrates for enzyme assays, such as α-galactosidase substrate for Lac gene detection systems .

Chemical Research

In chemical research, this compound is utilized for its reactivity in forming complex structures that can be further studied for their physical and chemical properties .

Material Science

The compound’s derivatives can be explored for their potential use in material science due to their structural complexity and stability under various conditions .

Analytical Chemistry

It may also find use in analytical chemistry as a reagent or a building block for more complex compounds that can be used in various assays and measurements .

Molbank - MDPI BMC Chemistry - BioMed Central Thermo Fisher Scientific NIST Chemistry WebBook

Future Directions

Indole derivatives, such as “3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile”, continue to be of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on exploring their potential applications in drug discovery and development.

Mechanism of Action

Target of Action

The primary target of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile is esterase enzymes with C8 activity . Esterases are a broad class of enzymes that catalyze the cleavage and formation of ester bonds. They play a crucial role in numerous biological processes, including the metabolism of lipids and proteins.

Mode of Action

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile acts as a chromogenic substrate for esterase enzymes . A chromogenic substrate is a type of substrate that yields a visibly colored product when it is acted upon by an enzyme. In this case, 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile yields a blue precipitate when cleaved by esterase enzymes .

Result of Action

The cleavage of 3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile by esterase enzymes results in the formation of a blue precipitate . This visible change can be used to monitor the activity of esterase enzymes, making the compound potentially useful in biochemical research and assays.

properties

IUPAC Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrN2O/c12-7-1-2-10-8(5-7)9(6-14-10)11(15)3-4-13/h1-2,5-6,14H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOHABODURGTQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CN2)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-bromo-1H-indol-3-yl)-3-oxopropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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